molecular formula C18H33NaO3 B10828569 Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate CAS No. 56695-66-0

Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate

Cat. No.: B10828569
CAS No.: 56695-66-0
M. Wt: 320.4 g/mol
InChI Key: ALNUHUMOGUVHIO-XXJNWDAFSA-M
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Description

Rosal is a sulfonamide antibiotic with bacteriostatic actions and broad-spectrum activity against most gram-positive and many gram-negative organisms. It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with aminobenzoic acid through competitive inhibition of the enzyme dihydropteroate synthetase . This compound is widely used in the treatment of bacterial infections, particularly in ocular infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonamide compounds like Rosal typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as:

R-SO2Cl+R’-NH2R-SO2NHR’+HCl\text{R-SO}_2\text{Cl} + \text{R'-NH}_2 \rightarrow \text{R-SO}_2\text{NHR'} + \text{HCl} R-SO2​Cl+R’-NH2​→R-SO2​NHR’+HCl

where R and R’ are organic groups. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed.

Industrial Production Methods: Industrial production of Rosal involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Types of Reactions:

    Oxidation: Rosal can undergo oxidation reactions, although these are less common in its typical applications.

    Reduction: Reduction reactions can convert Rosal into its corresponding amine.

    Substitution: Rosal can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products:

Scientific Research Applications

Rosal has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

    Biology: Investigated for its effects on bacterial growth and resistance mechanisms.

    Medicine: Applied in the treatment of bacterial infections, particularly in ophthalmology.

    Industry: Utilized in the formulation of antibacterial agents and preservatives.

Mechanism of Action

Rosal exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of dihydrofolic acid in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, an essential component for their growth and replication. The molecular target is the enzyme’s active site, where Rosal competes with para-aminobenzoic acid .

Comparison with Similar Compounds

    Sulfacetamide: Another sulfonamide antibiotic with similar bacteriostatic properties.

    Sulfamethoxazole: Often used in combination with trimethoprim for a broader spectrum of activity.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

Uniqueness: Rosal is unique in its specific application in ophthalmology due to its effectiveness against a wide range of ocular pathogens and its ability to achieve high concentrations in ocular tissues .

Properties

CAS No.

56695-66-0

Molecular Formula

C18H33NaO3

Molecular Weight

320.4 g/mol

IUPAC Name

sodium;7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoate

InChI

InChI=1S/C18H34O3.Na/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21;/h15-17,19H,2-14H2,1H3,(H,20,21);/q;+1/p-1/t15-,16+,17?;/m0./s1

InChI Key

ALNUHUMOGUVHIO-XXJNWDAFSA-M

Isomeric SMILES

CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)[O-])O.[Na+]

Canonical SMILES

CCCCCCC1CCC(C1CCCCCCC(=O)[O-])O.[Na+]

Related CAS

82598-17-2 (Parent)

Origin of Product

United States

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